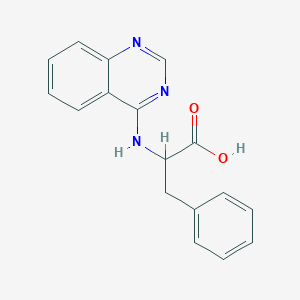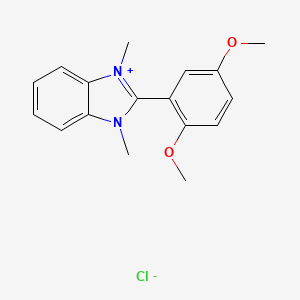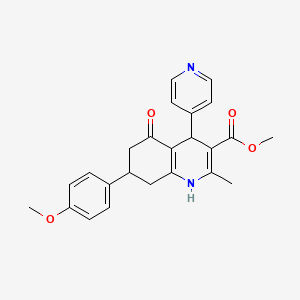
N-4-quinazolinylphenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-4-quinazolinylphenylalanine, also known as QPA, is a compound that has gained attention in recent years due to its potential applications in scientific research. QPA is a modified amino acid that contains a quinazoline ring, which makes it unique compared to other amino acids.
科学的研究の応用
N-4-quinazolinylphenylalanine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the function of glutamate receptors, which are involved in synaptic transmission and plasticity. N-4-quinazolinylphenylalanine can be used to selectively modify the function of these receptors, allowing researchers to study their role in various physiological processes.
作用機序
N-4-quinazolinylphenylalanine acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor and a reduction in synaptic transmission.
Biochemical and Physiological Effects:
N-4-quinazolinylphenylalanine has been shown to have various biochemical and physiological effects. It has been shown to decrease the amplitude of NMDA receptor-mediated synaptic currents, reduce the number of NMDA receptor-mediated synaptic events, and decrease the frequency of miniature excitatory postsynaptic currents. N-4-quinazolinylphenylalanine has also been shown to have neuroprotective effects in vitro and in vivo.
実験室実験の利点と制限
N-4-quinazolinylphenylalanine has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, which allows for precise modulation of receptor activity. It has also been shown to have good solubility in aqueous solutions, which makes it easy to use in experiments. However, N-4-quinazolinylphenylalanine has limitations as well. It has a relatively short half-life, which means that it must be used quickly after synthesis. It is also relatively expensive compared to other compounds that can be used to study glutamate receptors.
将来の方向性
There are several future directions for the study of N-4-quinazolinylphenylalanine. One possible direction is the development of new synthesis methods that can produce N-4-quinazolinylphenylalanine more efficiently and cost-effectively. Another direction is the exploration of N-4-quinazolinylphenylalanine's potential applications in other areas of scientific research, such as cancer biology and immunology. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-4-quinazolinylphenylalanine and its potential for clinical applications.
合成法
N-4-quinazolinylphenylalanine can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-nitroaniline with phenylalanine methyl ester. The resulting product is then subjected to reduction and cyclization reactions to form N-4-quinazolinylphenylalanine. This synthesis method has been optimized to produce high yields of N-4-quinazolinylphenylalanine with high purity.
特性
IUPAC Name |
3-phenyl-2-(quinazolin-4-ylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(22)15(10-12-6-2-1-3-7-12)20-16-13-8-4-5-9-14(13)18-11-19-16/h1-9,11,15H,10H2,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKPIKDYYKMLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-(quinazolin-4-ylamino)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,4R*)-4-(1-azepanyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5220175.png)
![methyl 4-{[3-({[(4-methoxyphenyl)acetyl]amino}methyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5220182.png)

![ethyl 4-[(4-hydroxyphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate hydrochloride](/img/structure/B5220199.png)
![2-methoxyethyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B5220203.png)
![N-benzyl-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5220206.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5220212.png)
![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-(4-pyridinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5220215.png)

![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-ethyl-N-(4-methoxybenzyl)thiourea](/img/structure/B5220247.png)

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5220265.png)
